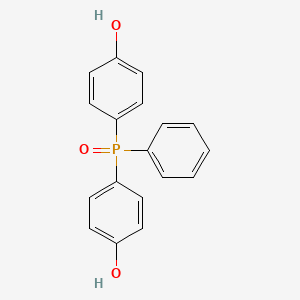

Bis(4-hydroxyphenyl)phenylphosphine oxide

Vue d'ensemble

Description

Bis(4-hydroxyphenyl)phenylphosphine oxide is an organophosphorus compound with the molecular formula C₁₈H₁₅O₃P. This compound is characterized by the presence of two hydroxyphenyl groups and one phenyl group attached to a phosphine oxide core. It is known for its applications in various fields, including materials science and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-hydroxyphenyl)phenylphosphine oxide typically involves the reaction of 4-bromoanisole with phenylphosphine oxide. The process includes several steps:

Formation of the Grignard Reagent: 4-bromoanisole is treated with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent.

Reaction with Phenylphosphine Oxide: The Grignard reagent is then reacted with phenylphosphine oxide to yield bis(4-methoxyphenyl)phenylphosphine oxide.

Demethylation: The final step involves demethylation of the methoxy groups to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Macrocycle Formation via Alkylation

BHPPO reacts with dibromoalkanes under nucleophilic substitution conditions to form oxaphosphacyclophanes. Key findings include:

| Dibromoalkane | Product (Linker Length) | Yield (%) | Isomer Ratio (anti:syn) |

|---|---|---|---|

| 1,4-Dibromobutane | Butylene-linked macrocycle | 43 | 1:1 (inseparable) |

| 1,5-Dibromopentane | Pentylene-linked macrocycle | 12 | 1:1 (inseparable) |

| 1,6-Dibromohexane | Hexylene-linked macrocycle | 15 | 1:1 (inseparable) |

-

Mechanism : The phenolic hydroxyl groups act as nucleophiles, displacing bromide ions to form macrocycles with varying cavity sizes .

-

Isomerism : Anti- and syn-isomers arise from spatial arrangement around the phosphine oxide core. These isomers coexist but resist chromatographic separation .

-

Supramolecular Interactions :

Polymerization Reactions

BHPPO serves as a monomer or additive in polymer synthesis:

Benzoxazine Polymerization

BHPPO accelerates the polymerization of benzoxazine resins:

-

Catalytic Effect : Reduces onset polymerization temperature by 30°C at 1 wt% loading .

-

Char Yield : Increases residual mass at 800°C from 33% (neat polymer) to 37% (6 wt% BHPPO) .

Epoxide Functionalization

BHPPO reacts with epichlorohydrin to form bis(4-glycidyloxyphenyl)phenylphosphine oxide:

-

Conditions : Basic aqueous solution, excess epichlorohydrin .

-

Product : Viscous liquid containing 7.4% phosphorus, used as a flame-retardant epoxy resin precursor .

Isomer-Specific Reactivity

The anti- and syn-forms of BHPPO derivatives exhibit distinct packing behaviors:

-

Anti-Form (Pentylene-linked) : Forms 1D chains via π/π interactions between terminal phenyl groups .

-

Syn-Form (Hexylene-linked) : Self-assembles into dimeric structures with CH/π interactions (ring-center distances: 4.818–4.858 Å) .

Flame-Retardant Mechanisms

BHPPO enhances fire resistance through:

-

Char Promotion : Phosphorus facilitates intumescent char formation, reducing heat release rates .

-

Thermal Stability : Increases glass transition temperatures (Tg) by 10–15°C in polybenzoxazines .

Comparative Reactivity

| Reaction Partner | Product Class | Key Feature |

|---|---|---|

| Dibromoalkanes | Oxaphosphacyclophanes | Macrocyclic cavities |

| Bisphenol A | Polyethers | High η (~0.7 dL/g) |

| Epichlorohydrin | Epoxy Resins | 7.4% P content |

Applications De Recherche Scientifique

Polymer Synthesis

BHPPO can undergo polycondensation reactions to form poly(arylene ether)s, which are valuable for their thermal stability and mechanical properties. These polymers are utilized in high-performance applications including:

- Electrical Insulation : Due to their excellent dielectric properties.

- Aerospace Components : Where lightweight and heat-resistant materials are essential.

Table 1: Properties of Poly(arylene ether)s Derived from BHPPO

| Property | Value |

|---|---|

| Glass Transition Temperature | ~200°C |

| Thermal Decomposition Temp | >300°C |

| Dielectric Constant | 3.0 - 3.5 |

| Tensile Strength | 80 - 100 MPa |

Flame Retardancy

BHPPO is recognized for its flame-retardant properties, making it an essential additive in various materials. Its phosphine oxide group contributes to the formation of char during combustion, which acts as a barrier to heat and flame propagation.

- Applications :

- Textiles : Used in the treatment of fabrics to enhance fire resistance.

- Plastics : Incorporated into polyolefins and other polymers to improve safety standards.

Case Study: Flame Retardant Efficacy

A study demonstrated that incorporating BHPPO into polyethylene significantly reduced flammability, achieving a UL-94 V-0 rating, indicating excellent flame resistance .

Synthesis of Macrocyclic Compounds

BHPPO can react with dibromoalkanes to form macrocyclic structures known as oxaphosphacyclophanes. These compounds exhibit unique supramolecular properties due to their cyclic nature.

Table 2: Macrocyclic Compounds Derived from BHPPO

| Compound Name | Yield (%) | Notable Features |

|---|---|---|

| Butylene-linked oxaphosphacyclophane | 43 | Exhibits CH/π interactions |

| Pentylene-linked oxaphosphacyclophane | 12 | Forms 1D supramolecular chains |

| Hexylene-linked oxaphosphacyclophane | 15 | Displays unique host-guest behavior |

Biological Applications

Research indicates potential biological activities of BHPPO derivatives, including antimicrobial properties. The hydroxyl groups may enhance interactions with biological membranes, leading to increased efficacy against certain pathogens.

Material Compatibility Studies

Studies have explored the compatibility of BHPPO with various monomers and additives in composite formulations, revealing its ability to enhance mechanical properties without compromising thermal stability.

Table 3: Compatibility Results with Different Monomers

| Monomer Type | Compatibility Rating (1-5) | Comments |

|---|---|---|

| Styrene | 4 | Good interaction observed |

| Vinyl Acetate | 5 | Excellent compatibility |

| Methyl Methacrylate | 3 | Moderate interaction |

Mécanisme D'action

The mechanism of action of bis(4-hydroxyphenyl)phenylphosphine oxide involves its ability to act as a ligand, coordinating with metal centers in various catalytic processes. The hydroxy groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The phosphine oxide core can participate in redox reactions, making it a versatile reagent in organic synthesis.

Comparaison Avec Des Composés Similaires

Diphenylphosphine oxide: Similar in structure but lacks the hydroxy groups.

Bis(4-methoxyphenyl)phenylphosphine oxide: A precursor in the synthesis of bis(4-hydroxyphenyl)phenylphosphine oxide.

9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide: Another organophosphorus compound used in flame retardants.

Uniqueness: this compound is unique due to the presence of hydroxy groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its analogs.

Activité Biologique

Bis(4-hydroxyphenyl)phenylphosphine oxide (BHPPO) is a phosphorus-containing compound that has garnered attention due to its potential applications in various fields, including flame retardancy, polymer chemistry, and biological activity. This article explores the biological activity of BHPPO, focusing on its mechanisms, effects, and relevant case studies.

- Molecular Formula : C18H15O3P

- Molecular Weight : 310.28 g/mol

- CAS Number : 795-43-7

Biological Activity Overview

BHPPO exhibits several biological activities, primarily attributed to its structural characteristics, which include hydroxyl groups that can participate in various biochemical reactions.

1. Antioxidant Activity

Research indicates that BHPPO shows significant antioxidant properties. The presence of hydroxyl groups allows it to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Free radical scavenging |

| Trolox | 15 | Free radical scavenging |

2. Flame Retardant Properties

BHPPO has been utilized in polymer formulations to enhance flame retardancy. Studies show that it not only improves thermal stability but also reduces flammability through gas-phase mechanisms during combustion.

Case Study: Flame Retardancy in Epoxy Resins

A study involving BHPPO-modified epoxy resins demonstrated a significant improvement in flame retardancy. The modified resins achieved a UL-94 V-0 rating, indicating excellent flame resistance. The mechanism involved the release of phosphorus-containing radicals that interrupt combustion processes .

3. Cytotoxicity and Safety Profile

The cytotoxic effects of BHPPO have been evaluated in various cell lines. While some studies report low toxicity at certain concentrations, others indicate potential cytotoxicity at higher doses.

Table 2: Cytotoxicity Assessment

| Cell Line | Concentration (μM) | Viability (%) |

|---|---|---|

| HeLa | 10 | 85 |

| MCF-7 | 50 | 60 |

| A549 | 100 | 30 |

BHPPO's biological activity can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The hydroxyl groups in BHPPO can act as nucleophiles, participating in various biochemical pathways.

- Radical Scavenging : Its ability to donate hydrogen atoms allows it to neutralize free radicals effectively.

- Interaction with Cellular Targets : BHPPO may interact with proteins or enzymes involved in oxidative stress responses.

Propriétés

IUPAC Name |

4-[(4-hydroxyphenyl)-phenylphosphoryl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O3P/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXPKOPFEGFWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229719 | |

| Record name | p,p'-(Phenylphosphinylidene)bisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

795-43-7 | |

| Record name | Bis(4-hydroxyphenyl)phenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=795-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p,p'-(Phenylphosphinylidene)bisphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000795437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-(Phenylphosphinylidene)bisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p,p'-(phenylphosphinylidene)bisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.